![molecular formula C28H48O6 B13790448 (7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epibrassinolide is a type of brassinosteroid, a naturally occurring plant hormone. It was first discovered in 1979 as a growth-promoting substance in rape pollen and has since been found in various other plant organs . Epibrassinolide plays a crucial role in plant development, regulating cell elongation and division, and improving plant functions under stress conditions such as salt and nickel stress .
Vorbereitungsmethoden
Epibrassinolide can be synthesized through several methods. One common synthetic route starts from ergosterol, which undergoes methyl sulfonylation and hydrolysis to form an intermediate. This intermediate is then oxidized using osmium tetroxide/inter-chloro benzoic acid peroxide, followed by reduction, rearrangement, dihydroxylation, and lactonization to yield epibrassinolide . This method is advantageous for industrial production due to its convenience and low pollution .
Analyse Chemischer Reaktionen
Epibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include osmium tetroxide, inter-chloro benzoic acid peroxide, and chromium trioxide/pyridine . The major products formed from these reactions are intermediates that eventually lead to the final product, epibrassinolide .
Wissenschaftliche Forschungsanwendungen
Epibrassinolide has a wide range of scientific research applications. In agriculture, it is used to enhance plant growth and stress tolerance. For example, it has been shown to improve drought tolerance in tobacco and grapevine by enhancing antioxidant defense systems and regulating carbon and nitrogen assimilation . In biology, epibrassinolide is used to study plant hormone signaling pathways and stress responses .
Wirkmechanismus
Epibrassinolide exerts its effects by binding to specific receptors on the cell surface, initiating a signal transduction pathway that leads to the activation of various genes involved in growth and stress responses . This pathway includes the activation of transcription factors such as BRASSINAZOLE RESISTANCE 1 and BRI1-EMS SUPPRESSOR 1, which regulate the expression of thousands of genes . Epibrassinolide also enhances the activity of antioxidant enzymes, protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Epibrassinolide is similar to other brassinosteroids such as brassinolide and 28-homobrassinolide. These compounds share similar structures and functions, but epibrassinolide is unique in its ability to enhance stress tolerance and improve plant growth under various environmental conditions . Other similar compounds include 24-epibrassinolide and 28-homobrassinolide, which are also widely used in physiological and molecular studies .
Eigenschaften
Molekularformel |
C28H48O6 |
|---|---|
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one |
InChI |
InChI=1S/C28H48O6/c1-13(2)14(3)23(30)24(31)15(4)27-22-21(19-12-17(29)9-10-18(19)16(5)34-27)26(33)25(32)20-8-7-11-28(20,22)6/h13-16,18-27,30-33H,7-12H2,1-6H3/t14-,15?,16+,18-,19?,20?,21?,22?,23-,24-,25-,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
LUGSJEJPERVCLF-WHOSKGJOSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CCC(=O)CC2C3[C@@H]([C@@H](C4CCC[C@@]4(C3[C@H](O1)C(C)[C@H]([C@@H]([C@H](C)C(C)C)O)O)C)O)O |
Kanonische SMILES |
CC1C2CCC(=O)CC2C3C(C(O1)C(C)C(C(C(C)C(C)C)O)O)C4(CCCC4C(C3O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


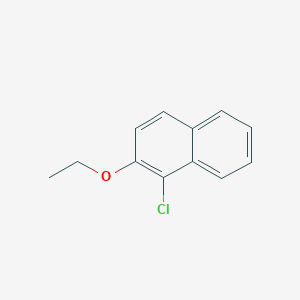
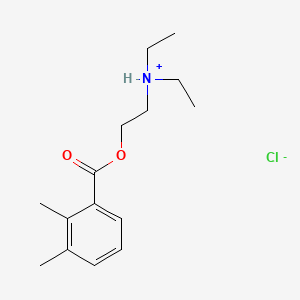
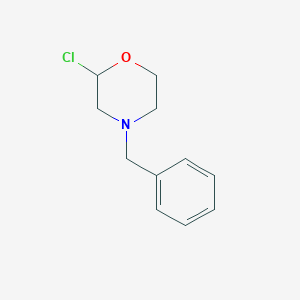
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

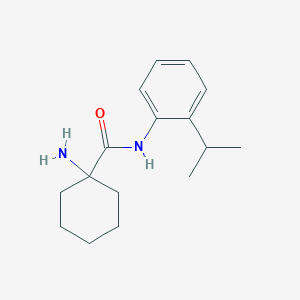
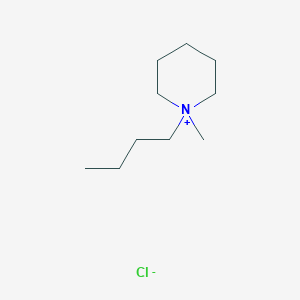
![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
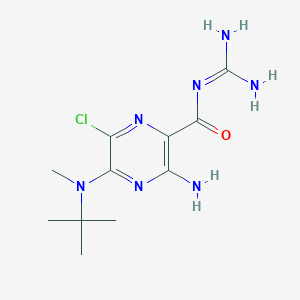

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
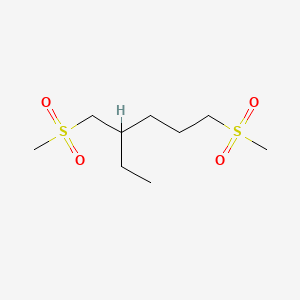
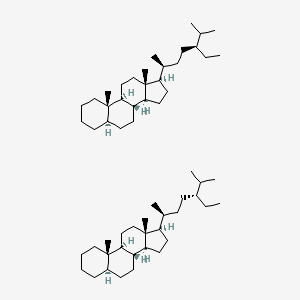
![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
